molecular formula C7H5IO2 B1341843 4-Hydroxy-2-iodobenzaldehyde CAS No. 90151-01-2

4-Hydroxy-2-iodobenzaldehyde

Cat. No.: B1341843
CAS No.: 90151-01-2
M. Wt: 248.02 g/mol
InChI Key: FSNWAMYECSEIEX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by iodine and hydroxyl groups, respectively. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 4-hydroxybenzaldehyde. This process typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 4-hydroxy-2-iodobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form 4-hydroxy-2-iodobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 4-Hydroxy-2-iodobenzoic acid.

    Reduction: 4-Hydroxy-2-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-iodobenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role in the synthesis of bioactive molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-iodobenzaldehyde involves its reactivity due to the presence of both the aldehyde and iodine functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Molecular Targets and Pathways:

    Nucleophilic Addition: The aldehyde group reacts with nucleophiles to form addition products.

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, facilitating the formation of various derivatives.

Comparison with Similar Compounds

4-Hydroxy-2-iodobenzaldehyde can be compared with other similar compounds such as:

    2-Hydroxy-4-iodobenzaldehyde: Similar structure but with different positions of the hydroxyl and iodine groups.

    4-Hydroxybenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Iodobenzaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: The presence of both hydroxyl and iodine groups in this compound provides unique reactivity patterns, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-hydroxy-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNWAMYECSEIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591719
Record name 4-Hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90151-01-2
Record name 4-Hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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